molecular formula C19H28N6 B6435119 4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549056-02-0

4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6435119
CAS No.: 2549056-02-0
M. Wt: 340.5 g/mol
InChI Key: JRKMVLYLFRHQPP-UHFFFAOYSA-N
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Description

4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound featuring a pyrimidine core substituted with tert-butyl, dimethylpyrimidinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of tert-butyl and piperazinyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include tert-butyl chloride, piperazine, and dimethylpyrimidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, with temperature control to optimize yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2,6-dimethylpyrimidine
  • 4-tert-butyl-6-methylpyrimidine
  • 4-tert-butyl-2,6-dimethylpiperazine

Uniqueness

4-tert-butyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both tert-butyl and piperazinyl groups enhances its stability and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6/c1-13-11-14(2)21-18(20-13)25-9-7-24(8-10-25)17-12-16(19(4,5)6)22-15(3)23-17/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKMVLYLFRHQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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